Diethyl phosphonate

Overview

Description

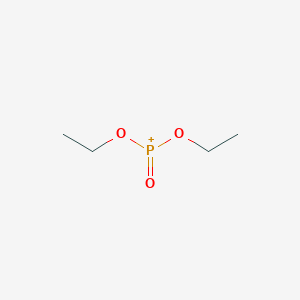

Diethyl phosphonate is a phosphonic ester that is the diethyl ester of phosphonic acid.

Mechanism of Action

Target of Action

Diethyl phosphonate primarily targets Diacylglycerol acyltransferase/mycolyltransferase Ag85C in Mycobacterium tuberculosis and Cholinesterase in humans . The antigen 85 proteins (FbpA, FbpB, FbpC) are responsible for the high affinity of mycobacteria to fibronectin, a large adhesive glycoprotein, which facilitates the attachment of M.tuberculosis to murine alveolar macrophages (AMs) .

Mode of Action

It is known that phosphonates mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes . This suggests that this compound may interact with its targets by mimicking their natural substrates, thereby inhibiting their normal function.

Biochemical Pathways

Phosphonates, including this compound, are involved in various biochemical pathways. All known biosynthetic pathways for phosphonate natural products share the initial step in which PEP phosphomutase converts PEP to PnPy with a C–P bond . Phosphonates mimic the phosphates and carboxylates of biological molecules to inhibit metabolic enzymes, and thus, some phosphonates show specific biological activity .

Pharmacokinetics

It is known that phosphonates, in general, present enhanced resistance towards hydrolysis . This suggests that this compound may have good stability in the body, which could potentially enhance its bioavailability.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is known that phosphonates are poorly soluble in water but soluble in common alcohols . This suggests that the solubility and stability of this compound could be influenced by the presence of different solvents in its environment. Furthermore, it is known that this compound is a flammable liquid , suggesting that its stability and efficacy could be affected by exposure to heat or flame.

Biochemical Analysis

Biochemical Properties

Diethyl phosphonate is known to interact with various enzymes and proteins. For instance, it has been found to interact with the enzyme cholinesterase in humans . The nature of these interactions is largely due to the unique structure of this compound, which allows it to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .

Cellular Effects

For example, they can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its unique C-P bond. This bond is highly reactive, making this compound a popular reagent for generating other organophosphorus compounds . The compound’s effects at the molecular level include binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the compound’s reactivity allows for flexible and even iterative substitution with a broad range of O, S, N, and C nucleophiles . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

This compound is involved in several metabolic pathways. A common reaction in the biosynthetic pathway of phosphonates is the C-P bond-forming reaction from phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy) catalyzed by PEP phosphomutase .

Biological Activity

Diethyl phosphonate (DEP) is an organophosphorus compound with significant biological activity, primarily due to its role as a precursor in the synthesis of various biologically active phosphonates. This article explores the biological effects, mechanisms, and potential applications of DEP in medicinal chemistry, particularly its antimicrobial and anticancer properties.

This compound has the chemical formula and is categorized as a phosphonic acid diester. It appears as a colorless liquid at room temperature and exhibits high reactivity due to the phosphorus-hydrogen bond. The tetrahedral molecular geometry typical of organophosphorus compounds contributes to its diverse reactivity patterns in organic synthesis.

Biological Activities

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance, research on diethyl benzylphosphonates demonstrated significant cytotoxic effects against Escherichia coli strains, indicating their potential as new antimicrobial agents. The minimal inhibitory concentration (MIC) values varied based on the substituents on the phenyl ring, showcasing how structural modifications can influence biological activity .

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. Some derivatives exhibit cytotoxic effects against various cancer cell lines, including human promyelocytic leukemia (HL-60) cells and mouse fibroblast (NIH/3T3) cells. The mechanisms by which these compounds exert their effects often involve the induction of oxidative stress and DNA damage in cancer cells .

The biological activity of this compound and its derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : Many phosphonates act as inhibitors for enzymes that utilize phosphate substrates, making them valuable in drug design to target specific biochemical pathways.

- DNA Interaction : Studies have shown that this compound derivatives can modify bacterial DNA topology, leading to oxidative damage and potential cell death .

- Cytotoxicity through Oxidative Stress : The introduction of these compounds into microbial or cancerous cells can induce oxidative stress, resulting in cellular apoptosis .

Case Studies and Research Findings

Synthesis of Derivatives

This compound serves as a versatile building block for synthesizing a variety of organophosphorus compounds, which can be tailored for specific biological activities. Common synthetic routes include:

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Diethyl phosphonate derivatives have been synthesized and tested for their antimicrobial properties. A study evaluated diethyl benzylphosphonates against Escherichia coli strains, revealing significant cytotoxic effects. The minimal inhibitory concentration (MIC) values indicated that these compounds could serve as potential substitutes for traditional antibiotics in treating hospital infections .

Synthesis of Bisphosphonates

Bisphosphonates, which are vital in treating bone diseases like osteoporosis, can be synthesized using this compound as a precursor. The synthesis involves the reaction of this compound with various amines to yield aminobisphosphonates, demonstrating its utility in medicinal chemistry .

Agricultural Applications

Pesticide Intermediate

this compound is used as an intermediate in the production of organophosphorus pesticides. These pesticides are widely utilized due to their effectiveness and relatively low cost. However, concerns regarding their environmental impact and potential endocrine-disrupting effects have been raised .

Material Science Applications

Flame Retardants

this compound is incorporated into polymers to enhance their flame retardant properties. It can be added to low molecular weight polybutadienes under radical initiation to improve fire resistance. This application is crucial in manufacturing materials used in construction and automotive industries .

Food Contact Materials

Recent studies have evaluated this compound's safety in food contact materials, particularly in the production of poly(ethylene terephthalate) (PET). It acts as an antioxidant during polymerization, ensuring thermal stability without significant migration into food products . Migration tests showed levels well below safety thresholds, indicating its suitability for use in food packaging applications.

Industrial Applications

Water Treatment

this compound serves as a chelating agent in water treatment processes. Its ability to bind metal ions makes it effective in preventing scale formation in cooling systems and desalination plants . This property is particularly beneficial in industrial settings where water quality is critical.

Data Table: Summary of Applications

Case Study 1: Antimicrobial Properties

A research study on diethyl benzylphosphonates demonstrated notable antimicrobial activity against various E. coli strains. The results highlighted the potential for developing new antimicrobial agents that could address antibiotic resistance issues prevalent in healthcare settings.

Case Study 2: Flame Retardant Efficacy

In a comparative analysis of flame retardants, this compound was found to significantly reduce flammability in polymer composites used in construction materials. This study emphasized its role in enhancing safety standards within the industry.

Case Study 3: Environmental Impact Assessment

An extensive review of organophosphorus pesticide residues indicated that this compound metabolites could pose risks to human health and ecosystems. This study called for stricter regulatory measures and further research into the long-term effects of exposure.

Q & A

Q. What are the key synthetic methodologies for preparing diethyl phosphonate derivatives, and how do reaction conditions influence product purity?

Basic Research Focus

this compound derivatives are synthesized via nucleophilic substitution, diazo transfer, or coupling reactions. For example:

- Diazo Transfer : Diethyl (1-diazo-2-oxopropyl)phosphonate is synthesized by reacting diethyl phosphite with aldehydes in the presence of sulfonyl azides (e.g., p-acetamidobenzenesulfonyl azide) under mild conditions (0–25°C, 1–24 hours) .

- Cyclopropanation : α-Diazo-β-ketophosphonates undergo intramolecular cyclopropanation using Rh(II) acetate catalysis, yielding bicyclic phosphonates with >80% efficiency .

Methodological Considerations :

- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance reaction rates for diazo intermediates.

- Catalyst Selection : Rhodium(II) acetate improves regioselectivity in cyclopropanation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating pure products.

Table 1: Representative Reaction Conditions and Yields

| Derivative | Method | Catalyst/Solvent | Yield (%) | Purity (NMR) | Reference |

|---|---|---|---|---|---|

| Diazo-β-ketophosphonate | Diazo transfer | None/THF | 75–85 | >95% | |

| Cyclopropane-phosphonate | Rh(II)-catalyzed | Rh(OAc)₂/CH₂Cl₂ | 80–90 | >98% |

Q. How is ³¹P NMR spectroscopy applied to characterize this compound compounds, and what are the diagnostic chemical shift ranges?

Basic Research Focus

³¹P NMR is essential for confirming phosphonate structure and purity:

- Chemical Shifts : this compound derivatives exhibit shifts between 10–30 ppm (vs. H₃PO₄ standard). For example, diethyl (hydroxymethyl)phosphonate appears at 22.5 ppm .

- Coupling Patterns : Coupling with adjacent protons (e.g., J₃₁P-¹H ≈ 15–20 Hz) aids in structural elucidation .

Advanced Application :

- Quantitative Analysis : Integration ratios in ³¹P NMR distinguish mono-, di-, and tri-substituted phosphonates in mixtures.

- Dynamic Processes : Variable-temperature NMR detects conformational changes (e.g., hindered rotation in aryl phosphonates) .

Table 2: ³¹P NMR Chemical Shifts of Common Derivatives

Q. What strategies resolve contradictory reactivity data in this compound intermediates during cross-coupling reactions?

Advanced Research Focus

Contradictions in reactivity often arise from steric/electronic effects or competing pathways:

- Steric Hindrance : Bulky substituents (e.g., tert-butyl) reduce coupling efficiency. Use smaller ligands (e.g., Pd(PPh₃)₄ vs. PdCl₂) to enhance accessibility .

- Electronic Effects : Electron-withdrawing groups (e.g., acetyl) slow nucleophilic attacks. Adjust base strength (e.g., K₂CO₃ vs. Cs₂CO₃) to modulate reactivity .

- Mechanistic Studies : Isotopic labeling (e.g., ¹³C) and kinetic profiling identify rate-limiting steps .

Case Study :

Diethyl (4-hydroxyphenyl)phosphonate exhibits variable yields (40–80%) in Suzuki-Miyaura couplings. Optimizing solvent (DME/H₂O) and base (NaHCO₃) increases reproducibility .

Q. How can this compound derivatives be stabilized for bioanalytical applications, and what degradation pathways are critical to monitor?

Advanced Research Focus

Stability challenges include hydrolysis and oxidation:

- Hydrolysis Resistance : Protecting phosphonate groups with vinyl or trichloroethyl esters (e.g., diethyl(TROC-aminomethyl)phosphonate) reduces aqueous degradation .

- Oxidative Stability : PEGylation (e.g., PA-PIMA-PEG copolymers) minimizes radical-mediated breakdown .

Degradation Analysis :

- Accelerated Aging : Expose derivatives to pH 2–12 buffers at 40°C for 48 hours; monitor via LC-MS for hydrolytic byproducts (e.g., phosphoric acid) .

- Light Sensitivity : UV-Vis spectroscopy tracks photooxidation (λ = 254 nm) in unprotected compounds .

Table 3: Stability Data for Protected Derivatives

| Derivative | Condition (pH 7.4, 37°C) | Half-Life (h) | Major Degradation Pathway | Reference |

|---|---|---|---|---|

| Diethyl(TROC-aminomethyl)phosphonate | Aqueous buffer | 120 | Ester hydrolysis | |

| PA-PIMA-PEG copolymer | Serum | 240 | None detected |

Q. What toxicological assessment frameworks are applicable to this compound derivatives in biomedical research?

Advanced Research Focus

Toxicological profiling leverages structural analogs and in vitro assays:

- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay (mammalian cells) evaluate mutagenic potential .

- Neurotoxicity : Compare with organophosphate analogs (e.g., chlorpyrifos) to assess acetylcholinesterase inhibition .

Regulatory Considerations :

Properties

IUPAC Name |

diethoxy(oxo)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3P/c1-3-6-8(5)7-4-2/h3-4H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCYSACZTOKNNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[P+](=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Water-white liquid; [Hawley] Clear colorless liquid; May decompose on exposure to moisture; [MSDSonline] | |

| Record name | Phosphonic acid, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl hydrogen phosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

138 °C, Boiling point: 54 °C at 6 mm Hg | |

| Record name | DIETHYL HYDROGEN PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in water, Soluble in common organic solvents, Soluble in carbon tetrachloride | |

| Record name | DIETHYL HYDROGEN PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.069 g/cu cm at 25 °C | |

| Record name | DIETHYL HYDROGEN PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.76 (Air = 1) | |

| Record name | DIETHYL HYDROGEN PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

11.2 [mmHg], 11.2 mm Hg at 25 °C | |

| Record name | Diethyl hydrogen phosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYL HYDROGEN PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Water-white liquid | |

CAS No. |

762-04-9 | |

| Record name | Diethyl hydrogen phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl phosphonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02811 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diethyl phosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9X9YBA22W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYL HYDROGEN PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.